molecular formula C19H16N6OS B2749639 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868969-62-4

2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2749639
CAS RN: 868969-62-4
M. Wt: 376.44
InChI Key: XRNFHYZROSWZLE-UHFFFAOYSA-N
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Description

The compound “2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a triazole ring, and a pyridazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement and bonding of these rings .

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

The compound interacts with c-Met kinase, inhibiting its activity This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Most notably, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and motility . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells.

Pharmacokinetics

The compound’s ability to inhibit c-met kinase at the nanomolar level suggests that it has good bioavailability

Result of Action

The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has shown potential as a c-Met kinase inhibitor, making it a promising candidate for cancer therapy .

Future Directions

Future research on this compound could involve further exploration of its potential uses in medicinal chemistry, as well as investigations into its synthesis, properties, and safety .

properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-17(26)12-27-18-7-6-16-22-23-19(25(16)24-18)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFHYZROSWZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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